![molecular formula C18H21FN4OS B3010146 2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-48-3](/img/structure/B3010146.png)
2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings, along with the various functional groups attached to them, would give the molecule its unique chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the nitrogen in the triazole ring might make it reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups and rings present in the molecule .Scientific Research Applications
Antiviral Agents
The design and synthesis of novel compounds often involve exploring their antiviral potential. Researchers have investigated derivatives of 2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol as potential broad-spectrum antiviral agents. In vitro and in silico studies can shed light on their efficacy against viral infections .
Organic Synthesis: Catalytic Protodeboronation
Pinacol boronic esters, including our compound, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The technique has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Medicinal Chemistry: Piperidine Derivatives
Piperidine-containing compounds play a crucial role in drug construction. Our compound’s piperidine moiety makes it relevant in this context. Medicinal chemists explore these derivatives for their therapeutic potential, including antimicrobial activity .
Biological Activity: Imidazole Derivatives
Imidazole-containing compounds, such as our thiazolo-triazol-ol, exhibit diverse biological activities. Researchers investigate their effects on enzymes, receptors, and cellular processes. Understanding their mechanisms of action can lead to novel drug candidates .
Materials Science: Functional Groups and Transformations
The boron moiety in pinacol boronic esters allows for various functional group transformations. These include oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). Researchers explore our compound’s reactivity in these contexts .
Chemical Stability and Synthetic Applications
Pinacol boronic esters, known for their stability, are attractive for chemical transformations. However, their removal at the end of a sequence can be challenging. Investigating protodeboronation pathways for unactivated alkyl boronic esters, especially primary ones, contributes to synthetic methodology .
Future Directions
properties
IUPAC Name |
2-ethyl-5-[(3-fluorophenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-2-14-20-18-23(21-14)17(24)16(25-18)15(22-9-4-3-5-10-22)12-7-6-8-13(19)11-12/h6-8,11,15,24H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRYDLHRCHRRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
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